molecular formula C10H17ClN2 B13041359 (1R)-1-(3-Methyl(2-pyridyl))butylamine hcl

(1R)-1-(3-Methyl(2-pyridyl))butylamine hcl

Cat. No.: B13041359
M. Wt: 200.71 g/mol
InChI Key: ONBRDDJLJKRHML-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3-Methyl(2-pyridyl))butylamine hcl ( 1391476-13-3) is a chiral amine compound with the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol . This chemical serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research. The compound's structure features a pyridine ring, a common pharmacophore in medicinal chemistry, which contributes to its potential in the development of biologically active molecules and ligands for metal complexes . As a chiral amine, it is particularly useful for research in asymmetric synthesis and for the preparation of more complex, stereochemically defined compounds . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(1R)-1-(3-methylpyridin-2-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-3-5-9(11)10-8(2)6-4-7-12-10;/h4,6-7,9H,3,5,11H2,1-2H3;1H/t9-;/m1./s1

InChI Key

ONBRDDJLJKRHML-SBSPUUFOSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC=N1)C)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC=N1)C)N.Cl

Origin of Product

United States

1r 1 3 Methyl 2 Pyridyl Butylamine Hcl As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Chiral Molecules

The structural features of (1R)-1-(3-methyl(2-pyridyl))butylamine, specifically its stereogenic center adjacent to a coordinating pyridyl group, make it a significant precursor for building larger, stereochemically defined molecules. Research has demonstrated its role as a key intermediate in multi-step synthetic sequences. For instance, it is prepared from 3-methyl-2-cyanopyridine through a sequence involving Grignard reaction with propylmagnesium chloride, followed by asymmetric reduction of the resulting imine. This process highlights its accessibility as a chiral starting material for more complex targets.

The amine can be further elaborated through standard organic transformations. For example, it can be converted into a carbamate (B1207046) derivative, such as tert-butyl ((1R)-1-(3-methylpyridin-2-yl)butyl)carbamate, which serves as a protected amine building block for subsequent peptide-type couplings or other C-N bond-forming reactions. This protected form facilitates its integration into larger molecular frameworks without interference from the nucleophilic amine group.

Role in the Synthesis of Chiral Heterocyclic Compounds and Scaffolds

The inherent chirality and the presence of the pyridine (B92270) moiety in (1R)-1-(3-methyl(2-pyridyl))butylamine make it an ideal starting point for the synthesis of more complex chiral heterocyclic systems. The pyridine nitrogen provides a handle for further reactions or can act as a key binding element in the final target molecule.

One notable application is in the construction of substituted aminopyridine scaffolds, which are prevalent in medicinal chemistry. General synthetic strategies involving aminopyridines often utilize them as foundational elements for building fused or decorated heterocyclic systems. While direct examples detailing the cyclization reactions of this specific amine are not extensively documented in broad literature, its structural motif is analogous to chiral amines used in multicomponent reactions to produce complex pyridines and related heterocycles. These reactions often leverage the amine as the chiral component to induce stereoselectivity in the final product.

Application as a Chiral Auxiliary or Resolving Agent

Chiral primary amines are fundamental tools in asymmetric synthesis, where they can be employed either as chiral auxiliaries to direct the stereochemistry of a reaction on a prochiral substrate or as resolving agents to separate racemic mixtures. As a chiral resolving agent, (1R)-1-(3-methyl(2-pyridyl))butylamine can react with a racemic carboxylic acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the pure diastereomer can be treated with acid or base to break the salt and recover the enantiomerically pure acid, as well as the resolving agent.

While specific industrial-scale resolutions using this exact amine are not widely published, the principle is a cornerstone of stereochemistry. The effectiveness of a resolving agent depends on its ability to form well-defined, crystalline salts with the target racemic compound, a property influenced by the steric and electronic nature of the amine and its pyridine ring.

Synthetic Incorporation into Pharmacologically Relevant Structures (excluding biological activity/clinical data)

The most prominent and well-documented use of (1R)-1-(3-methyl(2-pyridyl))butylamine is as a key chiral building block in the synthesis of inhibitors for enzymes targeted in drug discovery. Its structure is frequently found as a core component in molecules designed to interact with specific biological targets.

One major application is in the synthesis of β-secretase (BACE1) inhibitors, which are investigated for their potential relevance in Alzheimer's disease. In this context, the amine is used as a crucial intermediate. For example, it is a documented starting material in the synthesis of complex heterocyclic structures where the (1R)-1-(3-methylpyridin-2-yl)butyl moiety is attached to a core scaffold, such as a pyrimidine (B1678525) or a related heterocycle.

The synthesis often involves the coupling of the amine with an electrophilic partner. A representative reaction is its condensation with a substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine, to form an aminopyrimidine derivative. This product is then further elaborated through subsequent reactions, like Suzuki couplings, to build the final complex inhibitor molecule. The table below outlines a representative transformation.

Reactant 1Reactant 2ProductReaction Type
(1R)-1-(3-Methylpyridin-2-yl)butan-1-amine5-Bromo-2,4-dichloropyrimidine5-Bromo-2-chloro-N-((1R)-1-(3-methylpyridin-2-yl)butyl)pyrimidin-4-amineNucleophilic Aromatic Substitution

This amine has also been identified as an intermediate in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors. The synthesis pathways similarly involve coupling this chiral amine fragment with other heterocyclic systems to construct the final inhibitor structure.

Mechanistic Investigations and Computational Studies of Chiral Pyridyl Amine Systems

Elucidation of Reaction Mechanisms in Asymmetric Catalysis Involving Pyridyl Amines

Understanding how a catalyst facilitates a chemical transformation with high enantioselectivity is fundamental to advancing the field of asymmetric synthesis. For reactions involving chiral pyridyl amines, researchers have employed a combination of kinetic studies, spectroscopic analysis, and computational modeling to shed light on the catalytic cycle.

The organocatalyzed asymmetric hydrosilylation of ketimines is a powerful method for producing chiral amines, which are valuable building blocks in pharmaceuticals and fine chemicals. rsc.orgacs.org Mechanistic investigations into this transformation have led to the proposal of a 'dual activation' model, which rationalizes the observed high efficiency and enantioselectivity. rsc.orgrsc.org

This model posits that the catalyst must possess both a Lewis basic site and a Brønsted acidic site within its structure to achieve optimal activity. rsc.orgwhiterose.ac.uk In the context of pyridyl amine-derived catalysts, the pyridine (B92270) nitrogen typically serves as the Lewis base, activating the hydrosilane reagent (e.g., trichlorosilane). Concurrently, another functional group on the catalyst, often a hydroxyl or a protonated amine, acts as a Brønsted acid to activate the ketimine substrate. whiterose.ac.uk

A proposed dual-activation mechanism for the organocatalyzed asymmetric hydrosilylation of ketimines suggests that this model fits the available mechanistic and characterization data. whiterose.ac.uk This approach has led to the development of new catalyst systems that exhibit high activity even at very low catalyst loadings. rsc.org For instance, structural probes have helped elucidate the mechanistic details, revealing new catalysts with significant activity at loadings as low as 0.01 mol%. rsc.org The dual activation model is considered transferable to systems like the Matsumura and related picoline systems, where reactivity differences likely arise from variations in torsional freedom and the basicity of the 2-pyridyl moiety. whiterose.ac.uk

Beyond the primary covalent bond-forming and breaking steps, noncovalent interactions (NCIs) play a critical and often decisive role in stabilizing transition states and controlling stereoselectivity within a catalytic cycle. nih.gov These interactions, though individually weak (typically 0.5–3 kcal/mol), collectively exert a significant influence on the reaction pathway. nih.gov

In catalysis involving pyridyl amine systems, NCIs such as hydrogen bonding, π-stacking, cation-π, and van der Waals forces are crucial. nih.govnih.gov For example, hydrogen bonding between a hydroxyl group on a chiral pyridyl catalyst and the ketimine substrate can help to orient the substrate for a selective reaction, an effect previously noted in related systems. whiterose.ac.uk The concerted action of multiple NCIs between the catalyst and the substrate is often responsible for the energy differentiation between competing transition states, ultimately dictating the regioselectivity and enantioselectivity of the reaction. nih.gov

Computational studies, particularly through Non-Covalent Interaction (NCI) plots, allow for the visualization and analysis of these weak interactions in transition state structures, identifying regions of attraction and repulsion that govern the reaction outcome. nih.govresearchgate.net The strategic incorporation of functional groups capable of engaging in specific NCIs is a key principle in modern catalyst design. nih.govescholarship.org

The primary function of a chiral catalyst is to create a chiral environment that forces a reaction to proceed along one enantiomeric pathway over the other. The mechanism of this enantiocontrol is a central focus of investigation. In systems with chiral pyridyl amines, the stereochemical outcome is often determined by the precise three-dimensional arrangement of the catalyst-substrate complex in the transition state.

Studies have revealed divergent stereocontrol models depending on the reaction type. nih.gov For some reactions, stereoselectivity is governed by hydrogen-bonding interactions that direct the facial attack of a reagent on the substrate. nih.gov In other cases, a steric model is more appropriate, where bulky groups on the catalyst block one face of the substrate, allowing the reaction to occur only on the less hindered face. nih.gov

The development of new catalytic methods, such as the photochemical functionalization of pyridines, can introduce novel mechanisms and unique positional selectivity that differ from classical approaches. acs.org Mechanistic investigations combining experimental data and computational modeling are essential for understanding these complex processes, as demonstrated in the rhodium-catalyzed asymmetric synthesis of α-tertiary amines. nih.gov Such studies help to rationalize why a particular enantiomer is formed and guide the optimization of reaction conditions and catalyst structure for improved selectivity. nih.gov

Advanced Computational Chemistry for Understanding Structure-Reactivity-Selectivity Relationships

Computational chemistry has become an indispensable tool for investigating complex chemical systems, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.govmdpi.com For chiral pyridyl amine systems, computational methods are vital for building a comprehensive understanding of the relationships between the catalyst's structure, its reactivity, and the resulting selectivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to study the electronic structure and energetics of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for analyzing complex catalytic systems. nih.govyoutube.com DFT calculations are used to determine the geometries and energies of ground states (reactants, intermediates, products) and, crucially, transition states. researchgate.net

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. rsc.orgmdpi.com This information is fundamental to understanding reaction rates and selectivity. DFT can also elucidate electronic properties, such as the distribution of electron density and the nature of frontier molecular orbitals (HOMO and LUMO), which are key to a molecule's reactivity. nih.govdergipark.org.tr Different functionals, such as B3LYP, M06-2X, and wB97XD, are often employed and compared to ensure the reliability of the computational results. dergipark.org.trmdpi.com

Table 1: Example of DFT Functionals Used in Catalysis Studies

DFT Functional Basis Set Example Typical Application
B3LYP 6-31G(d,p) General purpose for geometries and energies. nih.gov
M06-2X 6-311++G(d,p) Good for non-covalent interactions and thermochemistry. mdpi.com
wB97XD 6-311++G(d,p) Includes empirical dispersion for better handling of NCIs. dergipark.org.tr

This table represents a selection of commonly used DFT methods and is not exhaustive.

Conformational analysis is a critical aspect of understanding the behavior of flexible molecules like (1R)-1-(3-Methyl(2-pyridyl))butylamine HCl. The spatial arrangement of atoms, or conformation, can significantly influence a molecule's physical properties and its interactions with other molecules, including metal centers in catalytic complexes. soton.ac.uk

Using DFT calculations, a systematic search of the potential energy surface can be performed to identify all stable conformers (local minima) and the transition states that connect them. For a molecule like this compound, this would involve exploring the rotation around the C-C and C-N single bonds. The relative energies of these conformers determine their population at a given temperature.

When this chiral amine coordinates to a metal center, the conformational landscape can change dramatically. The coordination geometry of the metal and the steric and electronic interactions between the ligand and other components of the complex will favor certain conformations of the pyridyl amine. A DFT-based conformational analysis of the metal complex would aim to:

Predict the preferred binding mode of the ligand.

Identify the lowest energy conformation of the coordinated ligand.

Understand how the chiral environment created by the ligand is transferred to the metal center to influence the outcome of a catalytic reaction.

While specific DFT studies on the conformational analysis of this compound were not prominently found, the principles are well-established from studies on analogous systems. soton.ac.ukthieme-connect.com For example, investigations into other chiral amines and pyridine derivatives show that intramolecular hydrogen bonding and steric repulsion are key factors in determining the most stable conformation. thieme-connect.com Such computational analyses provide a molecular-level picture that is essential for rationalizing the performance of catalysts derived from this and related chiral amines.

Density Functional Theory (DFT) Calculations for Ground and Transition States

Electronic Structure Analysis (e.g., HOMO-LUMO, NBO) of Pyridyl Amine Ligands and Reactants

The electronic structure of pyridyl amine ligands is fundamental to understanding their reactivity and role in catalysis. Computational methods such as Density Functional Theory (DFT) are employed to analyze properties like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) interactions. niscair.res.innih.gov

HOMO-LUMO analysis provides insights into the electronic transition properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov For pyridyl amine derivatives, the HOMO is typically localized on the electron-rich regions, such as the pyridine ring and the amine group, while the LUMO is often distributed over the pyridine ring's π-antibonding orbitals. In studies of various pyridine derivatives, the HOMO-LUMO energy gap has been calculated to understand sites for electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis is used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. researchgate.net This analysis provides a detailed picture of the donor-acceptor interactions (hyperconjugation) within the molecule. For instance, in pyridine derivatives, significant interactions are often observed between the lone pair electrons of the nitrogen atom (n) and the antibonding orbitals (π*) of the pyridine ring, as well as between the bonding and antibonding orbitals of the C-N and C-C bonds. These interactions contribute to the stability of the molecule. nih.govresearchgate.net Theoretical studies on related pyridine compounds have quantified these stabilization energies. niscair.res.inresearchgate.net

Table 1: Representative Electronic Properties of Pyridine Derivatives from Computational Studies Note: This table presents generalized data from studies on various pyridine derivatives to illustrate the concepts, as specific data for "this compound" is not readily available in the searched literature.

ParameterDescriptionTypical Findings in Pyridine SystemsReference
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Localized on pyridine N and/or amine group. nih.gov
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Distributed over the pyridine ring's π* orbitals. nih.gov
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity. niscair.res.innih.gov
NBO AnalysisAnalyzes hyperconjugative interactions and charge delocalization.Reveals significant n -> π* and π -> π* interactions, contributing to molecular stability. nih.govresearchgate.net

Rationalization of Chirality Transfer Mechanisms in Chiral Pyridyl Amine Derivatives

Chirality transfer is a critical process in asymmetric catalysis, where the stereochemical information from a chiral catalyst or auxiliary is imparted to the product. In systems involving chiral pyridyl amine derivatives, the mechanism of this transfer is of significant interest. rsc.orgnih.gov The transfer can occur through various non-covalent interactions, such as hydrogen bonding and steric hindrance, which lock the substrate into a specific orientation relative to the catalyst's chiral environment. acs.org

One proposed mechanism involves the formation of a rigid transition state, stabilized by intramolecular interactions. For example, DFT studies on the stereocontrolled addition of α-amino radicals generated from imines suggest that an intramolecular hydrogen bond can rigidify the transition state of the enantiodetermining step, leading to efficient chirality transfer. acs.org

In more complex systems, such as those involving a tris(2-pyridylmethyl)amine (B178826) (TPA) unit, the transfer of chirality can be governed by the conformational arrangement of the pyridine rings. rsc.orgresearchgate.net The propeller-like arrangement of the TPA unit can adopt a specific helicity (P or M) that is dictated by a connected chiral scaffold. Computational studies have shown that certain diastereomeric configurations are significantly more stable than others, explaining the preferential formation of one enantiomer. rsc.orgresearchgate.net The energy barriers for isomerization between different conformations can be low, which is consistent with NMR data showing averaged structures in some cases. rsc.orgresearchgate.net The key is that the chiral element, even if remote from the reactive site, can influence the spatial arrangement of the catalytically active pyridine moiety, thereby guiding the approach of the substrate. nih.gov

Modeling of Catalyst–Substrate Interactions and Stereochemical Inducement

Understanding the precise nature of catalyst-substrate interactions is crucial for designing more efficient and selective asymmetric catalysts. acs.org Computational modeling, particularly DFT, is an invaluable tool for visualizing and quantifying these interactions. For chiral pyridyl amine ligands, modeling focuses on how the ligand coordinates to a metal center and how the resulting chiral complex interacts with the substrate to induce stereoselectivity.

A key challenge in developing chiral pyridine ligands is resolving the conflict between reactivity and stereoselectivity. Placing chiral elements close to the coordinating nitrogen atom can enhance stereocontrol but may also increase steric hindrance, thereby reducing catalytic activity. acs.orgnih.gov Innovative designs feature rigid, fused-ring frameworks that minimize this local steric hindrance while using remote substituents to tune the broader chiral pocket. acs.orgnih.gov

Modeling studies reveal that the stereochemical outcome is often determined by subtle differences in the transition state energies for the formation of the possible stereoisomers. These energy differences arise from non-covalent interactions, such as:

Steric Repulsion: The chiral ligand creates a three-dimensional environment that sterically disfavors one approach of the substrate over another.

Hydrogen Bonding: Hydrogen bonds between the catalyst and substrate can pre-organize the substrate in a specific conformation, leading to a highly selective reaction.

π-π Stacking: Interactions between aromatic rings of the ligand and the substrate can also play a role in orienting the substrate.

For instance, in the copper-catalyzed asymmetric alkylation of alkenyl pyridines, a Lewis acid is used to enhance the reactivity of the pyridine substrate. The chiral diphosphine ligand on the copper catalyst then dictates the stereochemical outcome by controlling the facial selectivity of the Grignard reagent's attack. nih.gov Mechanistic studies have also shown that for different substrates (e.g., carbocyclic vs. heterocyclic), different catalyst scaffolds may be required to achieve high enantioselectivity, highlighting the importance of catalyst-substrate matching. acs.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR, IR, and Raman spectra. nih.gov These theoretical predictions can be compared with experimental data to validate the computed molecular structure and provide a more detailed assignment of the observed spectral bands. nih.govresearchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly performed to optimize the molecular geometry and calculate vibrational frequencies. nih.govresearchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, which generally leads to excellent agreement between the theoretical and experimental spectra. nih.govresearchgate.net The Potential Energy Distribution (PED) analysis is then used to make unambiguous assignments for the vibrational modes. nih.govresearchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts of the molecule in its optimized geometry. researchgate.netnih.gov These calculated shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and can be directly compared with experimental values, aiding in the structural elucidation of complex molecules. nih.gov Studies on various pyridine derivatives have demonstrated a strong linear correlation between experimental and calculated spectroscopic data, confirming the reliability of the computational models. nih.gov

Table 2: Computational and Experimental Spectroscopic Data Correlation for Pyridine-Type Compounds Note: This table summarizes general findings from computational studies on pyridine derivatives.

Spectroscopic TechniqueComputational MethodKey Findings and CorrelationReference
FT-IR & FT-RamanDFT (e.g., B3LYP/6-311++G(d,p)) with scalingExcellent agreement between scaled theoretical frequencies and experimental band positions. PED analysis clarifies vibrational mode assignments (e.g., C-N, C-H stretches). nih.govresearchgate.net
¹H & ¹³C NMRGIAO methodCalculated chemical shifts show strong linear correlation with experimental data, aiding in structural confirmation. researchgate.netnih.gov
UV-VisTime-Dependent DFT (TD-DFT)Predicts electronic transitions (e.g., n→π, π→π) and absorption wavelengths, which can be compared to experimental spectra. researchgate.net

Advanced Analytical Techniques for Stereochemical Characterization and Enantiomeric Purity Assessment of 1r 1 3 Methyl 2 Pyridyl Butylamine Hcl

Chiral Chromatographic Methods for Enantiomer Separation and Purity Determination

Chromatographic techniques are foundational for the separation of enantiomers. csfarmacie.cziapc-obp.com By creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive, these methods can differentiate between the two mirror-image forms of a molecule. iapc-obp.com The successful separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, which possess different interaction energies, leading to different retention times. iapc-obp.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a predominant and versatile technique for enantiomeric separation in the pharmaceutical industry. csfarmacie.czmdpi.com The success of this method hinges on the selection of an appropriate CSP that can provide the necessary three-point interaction for chiral recognition. iapc-obp.com For a basic compound like (1R)-1-(3-Methyl(2-pyridyl))butylamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases are often effective.

The separation can be performed under normal-phase, reversed-phase, or polar organic modes. In normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol (B130326) is used. For basic amines, the addition of a small amount of an amine additive (e.g., diethylamine) to the mobile phase is often necessary to suppress undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support, thereby improving peak shape and resolution. Reversed-phase methods, while less common for this type of compound, might employ aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile. csfarmacie.cz The development of core-shell particle technology has also enabled faster and more efficient separations at lower back pressures compared to traditional fully porous particles. nih.gov

Table 1: Illustrative HPLC Parameters for Chiral Analysis of 1-(3-Methyl(2-pyridyl))butylamine

Parameter Condition Purpose
Column Chiralpak AD-H (Amylose derivative) Provides stereoselective interactions.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) Elutes the compound and provides the separation medium. Diethylamine acts as a basic modifier to improve peak shape.
Flow Rate 1.0 mL/min Controls the speed of the analysis and influences resolution.
Temperature 25 °C Affects interaction kinetics and can be optimized to improve separation.
Detection UV at 265 nm The pyridine (B92270) ring provides a chromophore for UV detection.
Expected Rt (S-enantiomer) ~ 5.2 min Retention time for the undesired enantiomer.
Expected Rt (R-enantiomer) ~ 6.5 min Retention time for the desired (1R) enantiomer.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) offers high resolution and sensitivity, making it a valuable tool for the analysis of volatile chiral compounds. sigmaaldrich.com Since primary amines like (1R)-1-(3-Methyl(2-pyridyl))butylamine can exhibit poor chromatographic behavior due to their polarity and tendency to interact with the column surface, derivatization is typically required. sigmaaldrich.comsigmaaldrich.com This involves reacting the amine with an achiral reagent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile derivative. sigmaaldrich.com

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. sigmaaldrich.comgcms.cz Phases like heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin diluted in a polysiloxane polymer are highly effective. The separation mechanism involves the differential inclusion of the enantiomeric derivatives into the chiral cavity of the cyclodextrin. sigmaaldrich.com Optimization of the temperature program is crucial, as lower temperatures generally lead to stronger interactions and better chiral selectivity, albeit with longer analysis times. sigmaaldrich.com

Table 2: Typical GC Parameters for Enantiomeric Purity of Derivatized 1-(3-Methyl(2-pyridyl))butylamine

Parameter Condition Purpose
Derivatization Reaction with Trifluoroacetic Anhydride (TFAA) Increases volatility and thermal stability, improves peak shape.
Column CHIRALDEX G-TA (Trifluoroacetyl-gamma-cyclodextrin) Chiral stationary phase for enantiomer separation.
Carrier Gas Hydrogen or Helium Mobile phase for GC; hydrogen often provides higher efficiency. hplc.sk
Injector Temp. 250 °C Ensures rapid volatilization of the sample.
Oven Program 100 °C hold for 1 min, then ramp to 180 °C at 5 °C/min Controlled temperature increase to elute components and achieve separation.
Detector Flame Ionization Detector (FID) General-purpose, sensitive detector for organic compounds.
Detector Temp. 270 °C Prevents condensation of eluted compounds.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient analysis than HPLC. researchgate.netchromatographyonline.com SFC uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase. afmps.be Due to the low viscosity and high diffusivity of supercritical CO2, higher flow rates can be used without significant loss of resolution, leading to reduced analysis times. researchgate.netafmps.be

For the analysis of polar compounds like (1R)-1-(3-Methyl(2-pyridyl))butylamine, an organic modifier, such as methanol or ethanol, is added to the CO2 to increase the mobile phase's solvating power. afmps.be Similar to HPLC, polysaccharide-based CSPs are the most widely used and successful columns for chiral SFC. researchgate.netchromatographyonline.com The addition of a basic additive to the modifier is also common practice for analyzing basic compounds to achieve good peak symmetry. SFC is considered a "greener" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. afmps.be

Table 3: Representative SFC Conditions for the Chiral Separation of 1-(3-Methyl(2-pyridyl))butylamine

Parameter Condition Purpose
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) Provides a highly selective chiral environment.
Mobile Phase Supercritical CO2 / Methanol with 0.2% Isopropylamine CO2 is the primary eluent; methanol acts as a polar modifier, and the amine additive improves peak shape.
Gradient 5% to 40% Methanol over 5 minutes Varies the mobile phase strength to elute the enantiomers efficiently.
Flow Rate 3.0 mL/min High flow rate enabled by low mobile phase viscosity shortens analysis time.
Backpressure 150 bar Maintains the CO2 in a supercritical state.
Temperature 40 °C Influences fluid density and solute-CSP interactions.
Detection UV at 265 nm Monitors the elution of the enantiomers.

Capillary Electrophoresis (CE) for Enantiomeric Purity Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption. For chiral separations, the direct approach is most common, where a chiral selector is added to the background electrolyte (BGE). wvu.edu Since enantiomers have identical electrophoretic mobilities in an achiral environment, the selector is necessary to form transient diastereomeric complexes that have different effective mobilities, thus enabling their separation. wvu.edu

For cationic compounds like protonated (1R)-1-(3-Methyl(2-pyridyl))butylamine, negatively charged cyclodextrins, such as sulfated or carboxymethylated β-cyclodextrins, are highly effective chiral selectors. nih.govnih.gov The separation is conducted in a fused-silica capillary under an applied voltage. Key parameters to optimize include the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage, all of which influence the resolution and migration times of the enantiomers. nih.gov

Table 4: Potential Capillary Electrophoresis Method for Enantiomeric Analysis

Parameter Condition Purpose
Capillary Fused-Silica, 50 µm i.d., 60 cm total length The separation channel.
Background Electrolyte (BGE) 25 mM Phosphate buffer, pH 2.5 Provides conductivity and maintains a stable pH.
Chiral Selector 10 mM Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin Forms transient diastereomeric complexes with the analyte enantiomers.
Voltage -25 kV (Reversed polarity) Driving force for the separation. Reversed polarity is used for cationic analytes with anionic selectors.
Temperature 25 °C Affects buffer viscosity and interaction kinetics.
Detection UV at 220 nm or 265 nm Monitors the separated enantiomers as they pass the detector window.

Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation

While chromatography is excellent for separating and quantifying enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for elucidating the absolute configuration and characterizing complex structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis and Complex Structure Characterization

NMR spectroscopy is a powerful tool for structural analysis. Enantiomers are indistinguishable in a standard NMR experiment as they produce identical spectra. However, by converting the pair of enantiomers into a pair of diastereomers, their signals can be resolved. researchgate.net This is achieved by reacting the amine with a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), to form stable diastereomeric amides. researchgate.net

The resulting diastereomers have different spatial arrangements, causing the nuclei near the newly formed stereocenter to experience different magnetic environments. This leads to distinct chemical shifts in the ¹H or ¹³C NMR spectra for the two diastereomers. researchgate.net By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be accurately determined. Alternatively, a chiral solvating agent (CSA), such as a derivatized cyclodextrin, can be used to form transient, non-covalent diastereomeric complexes in the NMR tube, which also induces chemical shift non-equivalence without the need for covalent modification. psu.edu Analysis of the proton signals, particularly those of the butyl group and the methyl group on the pyridine ring, would likely show the most significant chemical shift differences (Δδ) between the two diastereomeric forms.

Table 5: Hypothetical ¹H NMR Data for Diastereomeric Amides of 1-(3-Methyl(2-pyridyl))butylamine with (S)-MTPA

Proton Diastereomer from (R)-Amine (δ, ppm) Diastereomer from (S)-Amine (δ, ppm) Chemical Shift Difference (Δδ, ppm)
CH-N (methine) 4.85 4.92 0.07
Py-CH₃ 2.40 2.36 0.04
Butyl-CH₃ 0.91 0.95 0.04
MTPA-OCH₃ 3.55 3.59 0.04

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for determining the absolute configuration of a chiral center, provided that a chromophore is present in the molecule.

Circular Dichroism (CD) measures the difference in absorption between left and right-handed circularly polarized light by a chiral molecule. daveadamslab.com This differential absorption, known as the Cotton effect, produces a characteristic spectrum that is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. For (1R)-1-(3-Methyl(2-pyridyl))butylamine HCl, the 3-methyl-2-pyridyl group serves as the necessary chromophore.

The absolute configuration can be determined by comparing the experimental CD spectrum with that of a reference compound with a known, similar structure. mtoz-biolabs.com Alternatively, theoretical calculations using quantum chemical methods can predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum can establish the absolute configuration. In some cases, derivatizing the amine with a chiral agent can induce a predictable Cotton effect, further aiding in the configurational assignment. nih.gov For instance, the study of pyridyl-N-oxide derivatives of various amines has shown that the sign of the Cotton effect can be directly related to their absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While largely superseded by CD spectroscopy for configurational studies, ORD can still provide valuable information. The shape of the ORD curve, particularly in the region of the chromophore's absorption, is characteristic of the stereochemistry.

A key advantage of these techniques is their low sample requirement and non-destructive nature. However, the presence of impurities or conformational flexibility can complicate spectral interpretation.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of these patterns allows for the precise determination of atomic positions, bond lengths, and bond angles within the crystal lattice.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, the diffraction experiment yields a dataset from which the molecular structure can be solved and refined. The resulting structural model provides a complete picture of the molecule's stereochemistry in the solid state.

While a specific crystal structure for this compound is not publicly available as of this writing, the analysis of structurally related aminopyridine compounds demonstrates the type of data generated. For example, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, another chiral secondary amine containing a pyridine ring, was determined to belong to the monoclinic system with the space group P21/c. mdpi.com The crystallographic data for such a compound would typically be presented in a table similar to the one below.

Illustrative Crystallographic Data for a Chiral Aminopyridine Derivative mdpi.com
ParameterValue
Empirical formulaC13H13ClN2
Formula weight232.71
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 9.58(5) Å, b = 6.42(3) Å, c = 19.31(9) Å α = 90°, β = 101.96(3)°, γ = 90°
Volume (ų)1158(9)
Z4
Density (calculated) (Mg/m³)1.334

This technique not only confirms the R/S configuration but also reveals details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. nih.govnih.gov In the case of a hydrochloride salt, the location of the chloride ion and its interactions with the protonated amine would also be clearly defined.

Mass Spectrometry in Conjunction with Chiral Separations (LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While MS itself cannot distinguish between enantiomers because they have the same mass, when coupled with a chiral separation method like liquid chromatography (LC) or gas chromatography (GC), it becomes an indispensable tool for assessing enantiomeric purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of chiral pharmaceuticals. mdpi.com The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP) in the LC column. mdpi.com Polysaccharide-based CSPs, for example, are effective for separating a wide range of chiral amines. researchgate.net As the enantiomers of this compound pass through the chiral column, they interact differently with the CSP, leading to different retention times. The mass spectrometer then serves as a highly sensitive and selective detector.

The high specificity of tandem mass spectrometry (MS/MS) allows for the simultaneous determination of co-eluting enantiomers if their fragmentation patterns can be distinguished, or more commonly, to confirm the identity of the separated enantiomers. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound to be analyzed by GC, it must be volatile and thermally stable. iu.edu Amines can sometimes exhibit poor chromatographic behavior, but this can be improved through derivatization. iu.edu A common approach is to react the amine with a chiral derivatizing agent, such as a trifluoroacetyl (TFA) derivative, to form diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated on a standard achiral GC column. The mass spectrometer then detects each diastereomer as it elutes.

Hypothetical Mass Spectrometry Fragmentation Data for Protonated (1R)-1-(3-Methyl(2-pyridyl))butylamine
m/z (Mass-to-Charge Ratio)Possible Fragment IdentityNeutral Loss
165.14[M+H]⁺ (Protonated Molecule)-
148.11[M+H - NH₃]⁺NH₃
122.10[M+H - C₃H₇]⁺ (Loss of propyl radical)C₃H₇•
107.07[3-Methyl-2-pyridyl-CH=NH₂]⁺C₃H₆
93.06[3-Methylpyridine]⁺C₄H₁₀N

The combination of chiral separation with the high sensitivity and specificity of mass spectrometry makes LC-MS and GC-MS essential techniques for the quantitative assessment of the enantiomeric purity of this compound.

Future Research Directions for 1r 1 3 Methyl 2 Pyridyl Butylamine Hcl and Chiral Pyridyl Amines

Development of Next-Generation Catalytic Systems for Ultra-High Enantioselectivity and Broad Substrate Scope

A primary objective in asymmetric catalysis is the development of catalytic systems that offer not only high enantioselectivity but also broad applicability across a diverse range of substrates. Future research will focus on designing novel metal-ligand complexes involving chiral pyridyl amines to achieve unprecedented levels of stereocontrol.

A significant challenge in transition metal-catalyzed reactions involving pyridyl-containing compounds is the strong coordinating ability of the pyridine (B92270) nitrogen, which can lead to catalyst deactivation. acs.org Overcoming this requires the design of sophisticated ligands that can modulate this interaction while creating a highly effective chiral environment.

Key research thrusts will include:

Modular Ligand Synthesis: The creation of libraries of "tunable" chiral pyridyl amine ligands will be essential. rsc.org By systematically modifying the steric and electronic properties of the ligand scaffold, catalysts can be fine-tuned for specific transformations, leading to enhanced activity and selectivity. acs.org For instance, the synthesis of chiral pyridine–aminophosphine (P,N) ligands has led to highly effective iridium catalysts for the asymmetric hydrogenation of challenging cyclic imines, achieving up to 99% enantiomeric excess (ee). rsc.org

Novel Metal Combinations: While iridium, rhodium, and palladium are commonly used, future work will explore complexes with other transition metals. Copper-catalyzed systems, for example, have shown promise in the highly enantioselective alkylation of alkenyl pyridines, a previously challenging transformation. researchgate.net

Expanding Reaction Scope: Research will aim to apply these next-generation catalysts to a wider array of chemical reactions. This includes not only asymmetric hydrogenation but also C-C and C-N bond-forming reactions, dearomatization of pyridines, and hydroamination. acs.orgmdpi.comnih.gov Success in these areas will provide synthetic chemists with powerful new tools for constructing complex chiral molecules. nih.gov

Table 1: Performance of Selected Chiral Pyridine Ligand Systems in Asymmetric Catalysis

Catalyst/Ligand Type Metal Reaction Type Substrate Class Enantioselectivity (ee) Reference
Pyridine-Aminophosphine Iridium Asymmetric Hydrogenation Cyclic Imines Up to 99% rsc.org
Ph-BPE Copper Dearomatization 4-Methoxypyridine Up to 99% mdpi.com

Exploration of Novel Reaction Pathways and Synthetic Transformations Leveraging Pyridyl Amine Chirality

Beyond their role as ligands in metal catalysis, chiral pyridyl amines can themselves act as catalysts or key structural motifs in novel synthetic transformations. Future research will delve into uncovering new reaction pathways that exploit the inherent chirality and reactivity of these molecules.

One promising area is the development of dearomatization reactions, which convert flat aromatic pyridine rings into three-dimensional, chiral piperidines and other saturated heterocycles. mdpi.com This strategy provides rapid access to complex molecular architectures found in many biologically active compounds. mdpi.com

Future explorations will likely focus on:

Photochemical Reactions: Harnessing light to drive chemical reactions opens up new avenues for synthesis. The use of chiral primary amine catalysts in asymmetric photochemical reactions to produce complex molecules like triarylmethanes is an emerging field with significant potential.

Organocatalysis: Chiral amines can function as organocatalysts, avoiding the need for transition metals. Research into C2-symmetric analogues of 4-(pyrrolidino)pyridine as chiral nucleophilic catalysts demonstrates the potential of this approach. researchgate.net

Cascade Reactions: Designing multi-step, one-pot reactions (cascade reactions) that utilize chiral pyridyl amines can significantly improve synthetic efficiency. These processes minimize waste and purification steps, aligning with the principles of green chemistry.

Integration with Sustainable Chemistry Principles (e.g., biocatalysis, organocatalysis, flow chemistry)

The future of chemical synthesis is inextricably linked to sustainability. Integrating the use of chiral pyridyl amines with green chemistry principles is a critical research direction. This involves developing processes that are safer, more efficient, and have a lower environmental impact. tudelft.nlnumberanalytics.com

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. hims-biocat.eu

Transaminases: Amine transaminases (ATAs) are particularly promising for the synthesis of chiral amines. rsc.org Future work will focus on discovering and engineering novel ATAs with broader substrate scopes, improved stability, and the ability to aminate pyridyl ketones with high enantioselectivity.

Enzymatic Cascades: Combining multiple enzymes in a one-pot cascade can create highly efficient and atom-economical routes to complex chiral amines. mdpi.com

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. rsc.org

Table 2: Comparison of Sustainable Synthesis Methods for Chiral Amines

Method Key Advantages Future Research Focus Reference
Biocatalysis High enantioselectivity, mild reaction conditions, renewable catalysts (enzymes). Enzyme discovery, protein engineering for broader substrate scope, development of enzymatic cascades. hims-biocat.eumdpi.com
Flow Chemistry Enhanced safety, precise process control, easy scalability, potential for automation. Development of robust immobilized catalysts, integration of in-line purification, multi-step continuous synthesis. numberanalytics.comrsc.org

| Organocatalysis | Avoids use of potentially toxic and expensive metals, often milder conditions. | Design of more efficient and recyclable amine-based catalysts, expansion to new reaction types. | researchgate.net |

Theoretical Prediction and Rational Design of New Chiral Pyridyl Amine Ligands and Building Blocks

Advances in computational chemistry are revolutionizing the way catalysts and ligands are developed. Instead of relying solely on trial-and-error, researchers can now use theoretical modeling to predict the performance of a catalyst and rationally design new, more effective ligands. numberanalytics.com

Future research in this area will involve:

Computational Modeling: Using Density Functional Theory (DFT) and other computational tools to model the transition states of catalytic reactions. This provides insights into the origin of enantioselectivity and helps identify key structural features of the ligand that control the reaction outcome.

Predictive Design: Developing algorithms and computational parameter sets that can predict the effectiveness of a given chiral pyridyl amine ligand for a specific reaction. This will accelerate the discovery of optimal catalysts.

De Novo Ligand Design: Creating entirely new chiral scaffolds based on computational principles. This moves beyond simple modification of existing ligand families to the creation of truly novel and potentially superior catalyst systems. The design and synthesis of chiral imidazolidine-pyridine ligands is an example of this rational approach. researchgate.net

Expansion into Emerging Fields of Materials Science (excluding direct material properties)

The unique chiral structures of pyridyl amines make them attractive building blocks for the synthesis of advanced materials. While this article excludes the direct properties of these materials, the future direction of research will heavily involve the synthesis of chiral precursors for these applications.

Key areas of synthetic exploration include:

Chiral Polymers: Developing synthetic routes to incorporate chiral pyridyl amine units into polymer backbones or as pendant groups. This could lead to the creation of new chiral stationary phases for chromatography or materials for asymmetric catalysis.

Metal-Organic Frameworks (MOFs): Using chiral pyridyl amines as the organic linkers in the synthesis of chiral MOFs. These materials have potential applications in enantioselective separations and heterogeneous asymmetric catalysis.

Dendrimers: Synthesizing metallodendrimers where chiral pyridyl amine complexes are located at the periphery. The preparation of poly(propylene imine) pyridylimine palladium metallodendrimers serves as a foundational example for creating complex, catalytically active macromolecules. researchgate.net

By focusing on the synthesis of these advanced material precursors, chemists can provide the foundational building blocks for the next generation of functional chiral materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.